Netazepide

Description

Netazepide is an orally active, benzodiazepine type, selective cholecystokinin B receptor (CCKBR; CCK2R; gastrin receptor) antagonist with potential gastric acid reducing and antiproliferative activity. Upon administration, netazepide, selectively binds to and blocks the CCKBR, thereby preventing the binding of gastrin and cholecystokinin. This may prevent gastric neuroendocrine enterochromaffin-like (ECL) cell-induced secretion of histamine, ultimately preventing gastric acid secretion from adjacent parietal cells. In addition, YF476 may inhibit ECL cell proliferation and ECL-derived gastric carcinoids.

NETAZEPIDE is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

gastrin and CCK-B receptor antagonist; structure in first source

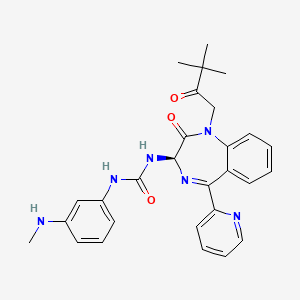

Structure

3D Structure

Properties

IUPAC Name |

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYKNJZCVIKPP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165906 | |

| Record name | Sograzepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155488-25-8 | |

| Record name | Netazepide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netazepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sograzepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Netazepide on CCK2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netazepide, also known as YF476, is a potent, orally active, and highly selective antagonist of the Cholecystokinin 2 (CCK2) receptor, also known as the gastrin receptor.[1][2] It is a benzodiazepine derivative that has been extensively studied for its ability to modulate gastric acid secretion and cell proliferation.[1][3] This technical guide provides an in-depth analysis of the molecular mechanism by which Netazepide exerts its effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its action. Its high affinity and selectivity make it a valuable pharmacological tool and a promising therapeutic agent for conditions driven by hypergastrinemia, such as certain types of neuroendocrine tumors.[2]

The CCK2 Receptor: A Key Physiological Modulator

The CCK2 receptor (CCK2R) is a G protein-coupled receptor (GPCR) that plays a crucial role in gastrointestinal physiology and central nervous system functions.[4] Its primary endogenous ligands are the peptide hormones gastrin and cholecystokinin (CCK), which bind with similar high affinity.[5]

Key functions of CCK2R activation include:

-

Stimulation of Gastric Acid Secretion: In the stomach, gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells, triggering the release of histamine. Histamine, in turn, stimulates adjacent parietal cells to secrete gastric acid.[1]

-

Trophic Effects: Gastrin is a potent growth factor for the gastric mucosa, particularly for ECL cells. Prolonged stimulation of CCK2R can lead to hyperplasia and, in some cases, neoplastic transformation.[3][5]

-

Neuromodulation: In the brain, CCK2 receptors are involved in modulating anxiety, pain perception, and memory.[4]

Core Mechanism of Action: Competitive Antagonism

Netazepide functions as a selective, competitive antagonist at the CCK2 receptor.[2][6] This mechanism involves the following key principles:

-

Receptor Binding: Netazepide binds directly to the CCK2 receptor at the same recognition site as the endogenous ligands, gastrin and CCK.

-

No Intrinsic Activity: Unlike an agonist, the binding of Netazepide does not induce the necessary conformational change in the receptor to initiate intracellular signaling.

-

Blockade of Endogenous Ligands: By occupying the binding site, Netazepide physically prevents gastrin and CCK from accessing and activating the receptor. This effectively blocks the downstream physiological and pathological effects mediated by CCK2R activation.

The antagonism is reversible and dose-dependent. Increasing the concentration of Netazepide will lead to a greater occupancy of the CCK2 receptors, resulting in a more profound inhibition of gastrin-mediated responses.[7]

Intracellular Signaling Pathways

The CCK2 receptor primarily couples to the Gαq subunit of the heterotrimeric G protein.[8][9] The binding of an agonist like gastrin initiates a well-defined signaling cascade, which is effectively halted by Netazepide.

Agonist-Mediated CCK2 Receptor Signaling

When gastrin binds to and activates the CCK2 receptor, it triggers the Gq pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[9] The resulting increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to cellular responses such as histamine secretion and cell proliferation.[8][9]

Netazepide's Antagonistic Action

Netazepide competes with gastrin for the same binding site on the CCK2R. When Netazepide is bound, the receptor remains in an inactive state, and the Gq protein is not engaged. This prevents the entire downstream cascade, from PLC activation to calcium mobilization and PKC activity. The result is a complete blockade of gastrin-induced cellular effects.

Quantitative Pharmacological Data

In vitro studies have precisely quantified the high affinity and selectivity of Netazepide for the CCK2 receptor.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Human (cloned) CCK2 Receptor | 0.19 nM | [10] |

| Canine (cloned) CCK2 Receptor | 0.62 nM | [10] | |

| Rat Brain CCK2 Receptor | 0.068 nM | [10][11] | |

| Rat Pancreatic CCK1 Receptor | 280 nM | [11] | |

| Selectivity | CCK1 / CCK2 (Rat) | ~4100-fold | [10][11] |

| Functional Antagonism (IC50) | Gastrin-evoked pancreastatin secretion from isolated rat ECL cells | 2.7 nM | [12] |

Experimental Protocols and Methodologies

The characterization of Netazepide's mechanism of action relies on established in vitro and in vivo pharmacological assays.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for its receptor.

-

Objective: To measure the ability of Netazepide to displace a radiolabeled ligand from the CCK2 receptor.

-

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells expressing the target receptor (e.g., cloned human CCK2 receptors) or from tissues rich in the receptor (e.g., rat brain cortex).[10]

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CCK2R ligand (e.g., [125I]CCK-8).[10]

-

Competition: Increasing concentrations of unlabeled Netazepide are added to the incubation mixture. Netazepide competes with the radioligand for binding to the CCK2 receptors.

-

Separation: After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Netazepide. The IC50 (the concentration of Netazepide that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Pentagastrin-Induced Acid Secretion Model

This functional assay assesses the ability of Netazepide to antagonize the physiological effects of a CCK2R agonist in a living organism.

-

Objective: To measure the inhibition of pentagastrin (a synthetic CCK2R agonist) stimulated gastric acid secretion by Netazepide.[7]

-

Methodology:

-

Animal Model: The study is typically conducted in conscious dogs with a Heidenhain pouch or in anesthetized rats.[10]

-

Baseline Measurement: Gastric secretions are collected to establish a baseline acid output.

-

Drug Administration: Netazepide or a vehicle (placebo) is administered, either orally or intravenously.[10]

-

Agonist Challenge: After a predetermined time to allow for drug absorption and distribution, a continuous intravenous infusion of pentagastrin is initiated to stimulate gastric acid secretion.[7]

-

Sample Collection: Gastric juice is collected at regular intervals throughout the pentagastrin infusion.

-

Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output (volume × concentration) is calculated.

-

Data Analysis: The acid output in the Netazepide-treated group is compared to the placebo group to determine the dose-dependent inhibitory effect. The ED50 (the dose of Netazepide that produces 50% of the maximal inhibitory effect) can be calculated.[10]

-

References

- 1. Facebook [cancer.gov]

- 2. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CCK(2) receptor antagonist, YF476, inhibits Mastomys ECL cell hyperplasia and gastric carcinoid tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bps.ac.uk [bps.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 12. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]

a comprehensive review of Netazepide's pharmacological profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netazepide (formerly YF476) is a potent and selective, orally active antagonist of the cholecystokinin B/gastrin receptor (CCK2R).[1][2] This technical guide provides an in-depth review of the pharmacological profile of Netazepide, summarizing key findings from non-clinical and clinical studies. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Netazepide is a benzodiazepine derivative that functions as a competitive antagonist at the CCK2 receptor.[2] By selectively binding to and blocking the CCK2R, Netazepide prevents the binding of its natural ligands, gastrin and cholecystokinin (CCK).[2] This antagonism has significant implications for physiological processes regulated by gastrin, most notably gastric acid secretion and the proliferation of certain cell types in the gastric mucosa.[1][2]

The binding of gastrin to CCK2 receptors on enterochromaffin-like (ECL) cells stimulates the release of histamine. This histamine then acts on adjacent parietal cells to induce the secretion of gastric acid.[2] Netazepide disrupts this pathway by blocking the initial gastrin-CCK2R interaction, thereby preventing the downstream cascade that leads to acid production.[2] Furthermore, gastrin is known to have trophic effects on ECL cells, and its prolonged stimulation can lead to hyperplasia and, in some cases, the development of gastric neuroendocrine tumors (g-NETs).[1][3] Netazepide's ability to block this trophic effect is a key aspect of its therapeutic potential.[1][4]

Below is a diagram illustrating the signaling pathway of the CCK2 receptor and the inhibitory action of Netazepide.

CCK2 Receptor Signaling and Netazepide's Point of Inhibition.

Pharmacokinetics

Netazepide is orally active and exhibits dose-proportional pharmacokinetics.[5][6] Studies in healthy subjects have provided key insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Species | Dosing | Reference |

| Tmax (median) | ~1 hour | Human | 100 mg single oral dose | [5][6] |

| t1/2 (median) | ~7 hours | Human | 100 mg single oral dose | [5][6] |

| Oral Bioavailability | 15% (spray-dried formulation) | Human | Not specified | [6] |

| Pharmacokinetics | Dose-proportional | Human | 0.5 mg - 100 mg | [5][6] |

| Steady State | Reached by day 3 | Human | 10 mg and 25 mg repeated doses | [5] |

Clinical Studies

Netazepide has been investigated in several clinical trials for various conditions, including Barrett's esophagus and gastric neuroendocrine tumors (g-NETs).

Barrett's Esophagus

A randomized, double-blind, placebo-controlled trial was conducted to assess the effect of Netazepide on cellular proliferation in patients with non-dysplastic Barrett's esophagus.[7]

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | Patients with non-dysplastic Barrett's esophagus |

| Treatment | Netazepide 25 mg daily or placebo for 12 weeks |

| Primary Outcome | Change in cellular proliferation (Ki67 staining) |

| Results | No significant effect on cellular proliferation was observed.[7] However, exploratory gene expression analyses suggested a potential shift towards a more gastric phenotype.[7] |

Gastric Neuroendocrine Tumors (g-NETs)

Open-label trials have evaluated the efficacy of Netazepide in patients with type 1 g-NETs, which are known to be gastrin-dependent.

| Study Design | Open-label trial |

| Patient Population | Patients with multiple type 1 g-NETs and elevated circulating gastrin and chromogranin A (CgA) |

| Treatment | Oral Netazepide for 12 weeks, with a 12-week follow-up |

| Key Outcomes | Tumor biomarkers (CgA), tumor number, and size |

| Results | Netazepide led to a significant reduction in plasma CgA, as well as a decrease in the number and size of tumors.[4][8] These effects were reversible upon cessation of treatment.[4] |

Experimental Protocols

In Vitro Receptor Binding Assay

The following is a generalized protocol for determining the binding affinity of a compound like Netazepide to the CCK2 receptor.

Generalized workflow for determining receptor binding affinity.

Methodology:

-

Membrane Preparation: A tissue source rich in CCK2 receptors, such as the gastric mucosa, is homogenized in a cold buffer containing protease inhibitors. The homogenate is then subjected to centrifugation to isolate the membrane fraction containing the receptors.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., ¹²⁵I-gastrin) and varying concentrations of the test compound (Netazepide).

-

Separation and Detection: The reaction is terminated by rapid filtration, which separates the membrane-bound radioligand from the free radioligand. The radioactivity retained on the filter is then quantified using a gamma counter.

-

Data Analysis: The concentration of Netazepide that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of Netazepide for the CCK2 receptor.

In Vivo Assessment of Gastric Acid Secretion

The following diagram outlines a typical experimental workflow to evaluate the effect of Netazepide on gastric acid secretion in vivo.

Generalized workflow for assessing in vivo gastric acid secretion.

Methodology:

-

Subject Preparation: Healthy human volunteers or animal models are selected for the study.

-

Drug Administration: A single or repeated oral dose of Netazepide is administered.

-

Stimulation of Acid Secretion: A gastrin agonist, such as pentagastrin, is infused to stimulate gastric acid secretion.

-

Sample Collection: Gastric secretions are collected via aspiration at specified time intervals.

-

Analysis: The collected gastric aspirate is analyzed for volume, pH, and the rate of H⁺ ion secretion (determined by titration).

-

Comparison: The results from the Netazepide-treated group are compared to those from a placebo-controlled group or baseline measurements to determine the extent of inhibition of gastric acid secretion.[9][10]

Conclusion

Netazepide is a well-characterized, potent, and selective CCK2 receptor antagonist with a clear mechanism of action. Its ability to inhibit gastrin-stimulated gastric acid secretion and the trophic effects of gastrin on ECL cells has been demonstrated in both non-clinical and clinical studies. While its utility in the context of Barrett's esophagus remains to be fully elucidated, it has shown significant promise in the treatment of gastrin-dependent gastric neuroendocrine tumors. The pharmacological profile of Netazepide, including its oral bioavailability and predictable pharmacokinetics, makes it a valuable tool for studying the role of the gastrin/CCK2R pathway in health and disease and a promising candidate for further therapeutic development.

References

- 1. Randomized, placebo-controlled trial of netazepide (YF476), a gastrin receptor antagonist, in Barrett’s esophagus | Columbia University Department of Surgery [columbiasurgery.org]

- 2. Facebook [cancer.gov]

- 3. Effect of repeated doses of netazepide, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. benchchem.com [benchchem.com]

- 6. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett's Esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The gastrin receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Netazepide: A Comprehensive Technical Guide to a Selective Gastrin/Cholecystokinin-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netazepide (formerly YF476) is a potent, orally active, and highly selective competitive antagonist of the gastrin/cholecystokinin-2 (CCK2) receptor.[1][2][3] This technical guide provides an in-depth overview of Netazepide, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and gastroenterological research.

Introduction

Gastrin and cholecystokinin (CCK) are regulatory peptides that play crucial roles in the gastrointestinal tract and central nervous system.[4][5] Their actions are mediated through two G protein-coupled receptors: the CCK1 receptor and the CCK2 receptor (also known as the gastrin receptor).[4][5] Gastrin, primarily through the CCK2 receptor, is a key regulator of gastric acid secretion and has been implicated in the proliferation of certain cell types, including enterochromaffin-like (ECL) cells.[6][7]

Hypergastrinemia, a condition of elevated gastrin levels, is associated with the development of gastric neuroendocrine tumors (g-NETs), particularly type 1 g-NETs arising from ECL cell hyperplasia in patients with chronic atrophic gastritis.[1][6][8] Netazepide, by selectively blocking the CCK2 receptor, offers a targeted therapeutic approach to mitigate the effects of hypergastrinemia.[6][9]

Mechanism of Action

Netazepide is a benzodiazepine derivative that acts as a selective antagonist at the CCK2 receptor.[3][10] By binding to the CCK2 receptor, Netazepide prevents the binding of gastrin and CCK, thereby inhibiting their downstream signaling pathways.[3] This blockade leads to a reduction in gastric acid secretion and an inhibition of the trophic effects of gastrin on ECL cells.[3][11]

Gastrin/CCK2 Receptor Signaling Pathway

The activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gα12/13 proteins, leading to the activation of multiple downstream pathways that promote cell proliferation and survival.[4]

Quantitative Data

Binding Affinity and Selectivity

Netazepide demonstrates high affinity for the gastrin/CCK2 receptor with significant selectivity over the CCK1 receptor.

| Receptor | Species | Ki (nM) | Reference |

| Gastrin/CCK-B | Rat (brain) | 0.068 | [2] |

| Gastrin/CCK-B | Canine (cloned) | 0.62 | [2] |

| Gastrin/CCK-B | Human (cloned) | 0.19 | [2] |

| CCK-A | Rat (pancreas) | ~279 (4100-fold lower affinity than for Gastrin/CCK-B) | [2] |

Preclinical Efficacy

In animal models, Netazepide effectively inhibits gastrin-stimulated gastric acid secretion.

| Animal Model | Route | ED50 (µmol/kg) | Effect | Reference |

| Anesthetized Rats | Intravenous | 0.0086 | Inhibition of pentagastrin-induced acid secretion | [2] |

| Heidenhain Pouch Dogs | Intravenous | 0.018 | Inhibition of pentagastrin-stimulated gastric acid secretion | [2] |

| Heidenhain Pouch Dogs | Oral | 0.020 | Inhibition of pentagastrin-stimulated gastric acid secretion | [2] |

Clinical Pharmacokinetics in Healthy Subjects

Pharmacokinetic studies in healthy subjects have shown that Netazepide has dose-proportional pharmacokinetics.[12]

| Dose | Cmax (ng/mL) | tmax (h) | Reference |

| 100 mg (single dose) | ~120 | ~1 | [12] |

Note: This is a summary of available data; more comprehensive pharmacokinetic profiling is required.

Clinical Efficacy in Patients with Type 1 Gastric NETs

Clinical trials have demonstrated the efficacy of Netazepide in reducing tumor burden and normalizing biomarkers in patients with type 1 g-NETs.

12-Week Treatment Period: [8][13]

| Parameter | Baseline (Median) | 12 Weeks (Median) | p-value | Reference |

| Number of Tumors | 10 (range 4-30) | Significantly Reduced | < 0.001 | [13] |

| Size of Largest Tumor | 6 mm (range 3-15) | Significantly Reduced | < 0.001 | [13] |

| Plasma Chromogranin A (CgA) | Elevated | Normalized | < 0.001 | [13] |

52-Week Treatment Period: [13]

| Outcome | Result | Reference |

| Complete Tumor Eradication | 5 out of 13 patients | [13][14] |

| Reduction in Tumor Number and Size | Observed in remaining patients (p < 0.01 and p < 0.001, respectively) | [13] |

| Normalization of Plasma/Serum CgA | All patients (p < 0.001) | [13] |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative example for determining the binding affinity of a test compound like Netazepide to the CCK2 receptor.

References

- 1. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 5. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 6. ronnyallan.net [ronnyallan.net]

- 7. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triomedicines.com [triomedicines.com]

- 10. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bps.ac.uk [bps.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. triomedicines.com [triomedicines.com]

The Discovery and Development of Netazepide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netazepide (formerly known as YF476) is a potent and highly selective, orally active antagonist of the cholecystokinin B/gastrin receptor (CCK2R).[1][2][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of Netazepide. It details the preclinical and clinical data that underscore its therapeutic potential, particularly in conditions driven by hypergastrinemia, such as gastric neuroendocrine tumors (g-NETs).[4] This guide includes quantitative pharmacological data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Introduction: The Gastrin/CCK2 Receptor and Its Therapeutic Potential

The gastrin/cholecystokinin B receptor (CCK2R) is a G-protein coupled receptor predominantly found in the brain and the gastrointestinal tract.[5] In the stomach, it plays a crucial role in regulating gastric acid secretion and mucosal cell growth, particularly of enterochromaffin-like (ECL) cells.[6] The natural ligands for the CCK2R are the hormones gastrin and cholecystokinin (CCK).

Chronic hypergastrinemia, a condition of elevated gastrin levels, can lead to the hyperplasia of ECL cells and the development of gastric neuroendocrine tumors (g-NETs).[6] This has positioned the CCK2R as a key therapeutic target for a gastrin/CCK2 receptor antagonist to control these proliferative effects. While many such antagonists have been described, issues with potency, selectivity, and oral bioavailability have historically hindered their clinical development.[6][7] Netazepide emerged as a promising candidate due to its potent and selective antagonism of the CCK2R with good oral bioavailability.[7]

Discovery and Preclinical Pharmacology

Netazepide, chemically identified as (R)-1-[2,3-dihydro-2-oxo-1-pivaloylmethyl-5-(2'-pyridyl)-1H-1,4-benzodiazepin-3-yl]-3-(3-methylamino-phenyl)urea, is a benzodiazepine derivative.[2] Its development marked a significant advancement in the pursuit of a clinically viable CCK2R antagonist.

Receptor Binding Affinity and Selectivity

Netazepide demonstrates high affinity and selectivity for the CCK2 receptor over the CCK1 receptor. In vitro radioligand binding assays have quantified this selectivity across different species.

| Receptor and Species | Netazepide (YF476) Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Selectivity (CCK1/CCK2) |

| Rat Brain CCK2 | 0.068 | L-365,260 | ~18 | 4100-fold |

| Rat Pancreatic CCK1 | 280 | CI-988 | ~4.8 | |

| Cloned Canine CCK2 | 0.62 | YM022 | ~0.04 | |

| Cloned Human CCK2 | 0.19 | L-365,260 | ~8.5 |

Table 1: In Vitro Receptor Binding Affinity of Netazepide (YF476) and Reference Compounds.[8]

In Vivo Efficacy

The antagonistic activity of Netazepide has been demonstrated in vivo through the inhibition of pentagastrin-stimulated gastric acid secretion in animal models.

| Animal Model | Route of Administration | Netazepide (YF476) ED50 (µmol/kg) | Reference Compound | Reference Compound ED50 (µmol/kg) |

| Anesthetized Rats | Intravenous | 0.0086 | Famotidine | 0.13 |

| Heidenhain Pouch Dogs | Intravenous | 0.018 | Famotidine | 0.078 |

| Heidenhain Pouch Dogs | Oral | 0.020 | - | - |

Table 2: In Vivo Efficacy of Netazepide (YF476) in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion.[8]

Mechanism of Action: Antagonism of CCK2R Signaling

The CCK2 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[5] Activation of the CCK2R by gastrin initiates a signaling cascade that leads to increased intracellular calcium and the activation of protein kinase C (PKC), ultimately stimulating histamine release from ECL cells and promoting cell proliferation. Netazepide exerts its therapeutic effect by blocking this signaling pathway at the receptor level.

CCK2 Receptor Signaling Pathway

The binding of gastrin to the CCK2R triggers a conformational change in the receptor, leading to the activation of Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade leads to downstream effects including histamine secretion and the regulation of gene expression related to cell growth and proliferation.[5]

Clinical Development

Netazepide has undergone several clinical trials in healthy volunteers and patients with conditions associated with hypergastrinemia. These studies have evaluated its safety, tolerability, pharmacokinetics, and efficacy.

Pharmacokinetics

Pharmacokinetic studies have been conducted in healthy human subjects, as well as in rats and dogs.

| Species | Dose | tmax (h) | t1/2 (h) | Oral Bioavailability (%) |

| Human | 100 mg | ~1 | ~7 | 15 (spray-dried formulation) |

| Human | 25 mg (repeated dose) | 0.75 | 3.4 | - |

| Human | 100 mg (repeated dose) | 1.0 | 4.1 | - |

| Rat | - | - | - | 26-28 |

| Dog | - | - | - | 25-50 |

Table 3: Pharmacokinetic Parameters of Netazepide.[9][10]

Clinical Efficacy in Gastric Neuroendocrine Tumors (g-NETs)

Clinical trials in patients with type 1 g-NETs have demonstrated the efficacy of Netazepide in reducing tumor size and number.[4]

In one study, patients treated with Netazepide 50 mg once daily for 12 weeks showed a significant reduction in the number and size of tumors.[7] Longer-term treatment for 52 weeks resulted in the complete eradication of tumors in a subset of patients.[6] A key biomarker, plasma chromogranin A (CgA), a marker of ECL cell activity, was normalized in patients receiving Netazepide.[4][6]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Netazepide.

CCK2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Netazepide for the CCK2 receptor.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the CCK2 receptor (e.g., rat brain cortex) in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Binding Reaction: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled CCK2R ligand (e.g., [¹²⁵I]CCK-8) and varying concentrations of Netazepide.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Netazepide that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Pentagastrin-Stimulated Gastric Acid Secretion in Rats

Objective: To assess the in vivo antagonistic activity of Netazepide on gastric acid secretion.

Protocol:

-

Animal Preparation: Anesthetize rats and cannulate the trachea and esophagus. Ligate the pylorus to prevent gastric emptying.

-

Gastric Lavage: Gently wash the stomach with saline to remove any residual contents.

-

Drug Administration: Administer Netazepide intravenously or orally.

-

Stimulation of Acid Secretion: After a set period, infuse pentagastrin (a synthetic gastrin analog) intravenously to stimulate gastric acid secretion.

-

Sample Collection: Collect the gastric contents at regular intervals for a defined duration.

-

Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.

-

Data Analysis: Calculate the total acid output and determine the dose-response relationship for Netazepide's inhibition of pentagastrin-stimulated acid secretion to calculate the ED50.

Immunohistochemical Analysis of ECL Cell Proliferation

Objective: To evaluate the effect of Netazepide on ECL cell proliferation in gastric biopsies.

Protocol:

-

Tissue Preparation: Fix gastric biopsy specimens in formalin and embed in paraffin. Cut thin sections (e.g., 4 µm) and mount them on glass slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the target epitopes, often by heat-induced methods in a citrate buffer.

-

Immunostaining:

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody against a proliferation marker (e.g., Ki-67) or an ECL cell marker (e.g., chromogranin A).

-

Apply a labeled secondary antibody that binds to the primary antibody.

-

Add a substrate-chromogen solution to visualize the antibody binding (e.g., DAB, which produces a brown precipitate).

-

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Microscopic Analysis: Examine the stained sections under a microscope.

-

Quantification: Quantify the proliferation of ECL cells by determining the percentage of Ki-67 positive ECL cells (double-staining) or by assessing the density and pattern of ECL cell hyperplasia (e.g., linear, micronodular).[11]

Conclusion

Netazepide is a well-characterized, potent, and selective CCK2 receptor antagonist with a favorable pharmacokinetic profile and demonstrated efficacy in preclinical models and clinical trials. Its ability to inhibit gastrin-stimulated gastric acid secretion and, more importantly, to control the hyperproliferative effects of gastrin on ECL cells, makes it a promising therapeutic agent for the management of g-NETs and other conditions associated with hypergastrinemia. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Sampling strategies for analysis of enterochromaffin-like cell changes in Zollinger-Ellison syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Treatment of gastric carcinoids type 1 with the gastrin receptor antagonist netazepide (YF476) results in regression of tumours and normalisation of serum chromogranin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Effect of repeated doses of netazepide, a gastrin receptor antagonist, omeprazole and placebo on 24 h gastric acidity and gastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thebloodproject.com [thebloodproject.com]

Preclinical Studies and In Vitro Models for Netazepide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netazepide, also known as YF476, is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin-B (CCK2) receptor.[1][2][3] It is a benzodiazepine derivative that has been investigated for its potential therapeutic applications in conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors (g-NETs).[2][4][5] Gastrin, a hormone primarily responsible for stimulating gastric acid secretion, also exhibits trophic effects on certain cells, including enterochromaffin-like (ECL) cells of the stomach.[4] Persistent stimulation of ECL cells by gastrin can lead to hyperplasia and the development of neuroendocrine tumors.[2][5] Netazepide, by competitively blocking the CCK2 receptor, effectively inhibits the physiological actions of gastrin, thereby representing a targeted therapeutic strategy for these conditions.[1][4] This technical guide provides an in-depth overview of the preclinical studies and in vitro models used to characterize the pharmacology of Netazepide.

Mechanism of Action

Netazepide exerts its pharmacological effects through competitive antagonism of the CCK2 receptor.[1][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand gastrin, initiates a signaling cascade leading to various cellular responses.[6] In the stomach, activation of CCK2 receptors on ECL cells stimulates histamine release, which in turn acts on H2 receptors on parietal cells to induce gastric acid secretion.[7] Furthermore, gastrin, through the CCK2 receptor, promotes the proliferation and differentiation of ECL cells.[4]

Netazepide, by binding to the CCK2 receptor, prevents gastrin from binding and initiating these downstream signaling events. This blockade leads to a reduction in gastric acid secretion and an inhibition of the trophic effects of gastrin on ECL cells.[1][4] Non-clinical studies have demonstrated that Netazepide is a potent, selective, and competitive antagonist of the gastrin/CCK2 receptor.[1]

Signaling Pathway

The binding of gastrin to the CCK2 receptor on enterochromaffin-like (ECL) cells triggers a signaling cascade that results in histamine secretion and cellular proliferation. Netazepide acts as a competitive antagonist, blocking this interaction and its downstream effects.

Caption: Gastrin/CCK2R signaling pathway and Netazepide's mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of Netazepide.

Table 1: In Vitro Receptor Binding Affinity

| Parameter | Species | Receptor | Value | Reference |

| Ki | Rat | CCK2 | 0.068 nM | [2] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Study Type | Animal Model | Dose | Effect | Bioavailability | Reference |

| Vincristine-induced neuropathy | Mouse | 2 mg/kg/d, 5 mg/kg/d (p.o.) | Prevented tactile allodynia and nerve injury | 30-50% (non-clinical) | [7][8] |

| ECL-cell tumor prevention | Rat | Not specified | Prevented ECL cell growth induced by PPI | Not specified | [9] |

| ECL-cell tumor prevention | Cotton Rat | Not specified | Reduced incidence of ECL tumors | Not specified | [9] |

Table 3: Clinical Studies in Healthy Volunteers and Patients

| Study Population | Dose | Effect | Reference |

| Healthy Volunteers | 1, 5, 25, 100 mg (single dose) | Dose-dependent inhibition of pentagastrin-stimulated acid secretion | [10] |

| Healthy Volunteers | 100 mg (twice daily for 13 doses) | Persistent inhibition of pentagastrin-stimulated acid secretion | [10] |

| Patients with Type 1 g-NETs | 50 mg (once daily for 12 weeks) | Reduced tumor number and size, normalized plasma CgA | [5] |

| Patients with Type 1 g-NETs | 25 mg or 50 mg (once daily for 52 weeks) | Eradicated tumors in some patients, normalized CgA | [4] |

Experimental Protocols

In Vitro Models

1. CCK2 Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of Netazepide for the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

-

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human CCK2 receptor (e.g., A431-CCK2R cells).[11]

-

Radioligand: A radiolabeled CCK2 receptor agonist, such as [125I]BH-CCK-8, is used.[12]

-

Incubation: In a 96-well plate, a constant concentration of the radioligand and membranes are incubated with increasing concentrations of unlabeled Netazepide.[13] Total binding is determined in the absence of Netazepide, and non-specific binding is measured in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM unlabeled CCK-8).[12]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[12]

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.[12]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Netazepide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assays

-

Calcium Mobilization Assay: This assay assesses the ability of Netazepide to block agonist-induced intracellular calcium mobilization in cells expressing the CCK2 receptor.[6] The CCK2 receptor primarily signals through the Gq protein, leading to an increase in intracellular calcium.[6] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and then stimulated with a CCK2 receptor agonist in the presence or absence of Netazepide. The change in fluorescence is measured to determine the effect of Netazepide on calcium signaling.[12]

Preclinical In Vivo Models

1. Vincristine-Induced Neuropathy Model in Mice

This model is used to evaluate the neuroprotective effects of Netazepide.

-

Experimental Workflow Diagram

Caption: Workflow for the vincristine-induced peripheral neuropathy mouse model.

-

Detailed Protocol:

-

Animals: Male C57BL/6J mice are typically used.

-

Drug Administration: Netazepide is administered orally (per os) at doses of 2 mg/kg/day or 5 mg/kg/day, starting one day before vincristine treatment and continuing throughout the study.[8]

-

Neuropathy Induction: Vincristine is administered via intraperitoneal (i.p.) injections at a dose of 100 µg/kg/day for 7 consecutive days.[8]

-

Behavioral Testing: Mechanical allodynia is assessed using the von Frey filament test at baseline and on multiple days following vincristine administration.[8]

-

Histological Analysis: At the end of the study, skin biopsies are taken to assess intraepidermal nerve fiber density, and dorsal root ganglia are collected to quantify neuron loss using immunohistochemistry for protein gene product 9.5 (PGP9.5).[8] Sciatic nerves can also be analyzed for myelinated fiber density and axon area using electron microscopy.[8]

-

Data Analysis: Data from the different treatment groups (vehicle, Netazepide, vincristine + vehicle, vincristine + Netazepide) are compared using appropriate statistical tests (e.g., ANOVA).[8]

-

2. Gene Expression Analysis in Human Gastric Biopsies

This method is used to identify genes and pathways affected by Netazepide treatment in patients with g-NETs.

-

Detailed Protocol:

-

Patient Samples: Gastric corpus biopsy specimens are obtained from patients with hypergastrinemia and type 1 g-NETs before, during (e.g., at 6 and 12 weeks), and after a course of Netazepide treatment.[14]

-

RNA Extraction: Total RNA is extracted from the biopsy samples.[14]

-

Microarray Analysis: Gene expression profiling is performed using microarrays (e.g., Affymetrix Human Gene 2.0 ST microarrays).[14]

-

Data Analysis: Differentially expressed genes between the different time points are identified.[14]

-

Validation: Findings from the microarray analysis are validated using techniques such as quantitative polymerase chain reaction (qPCR) in the same patient samples and in relevant in vitro models (e.g., human gastric adenocarcinoma cell line AGSGR stably expressing human CCK2R) and in vivo models (e.g., transgenic hypergastrinemic INS-GAS mice).[14][15]

-

Conclusion

The preclinical and in vitro studies of Netazepide have consistently demonstrated its high potency and selectivity as a CCK2 receptor antagonist. These studies have provided a strong rationale for its clinical development in the treatment of conditions driven by hypergastrinemia, particularly type 1 gastric neuroendocrine tumors. The experimental models and protocols described in this guide are essential tools for the continued investigation of Netazepide and other gastrin/CCK2 receptor antagonists. Further research using these models will be crucial for a deeper understanding of the therapeutic potential of this class of drugs.

References

- 1. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Netazepide, a Gastrin Receptor Antagonist, Normalises Tumour Biomarkers and Causes Regression of Type 1 Gastric Neuroendocrine Tumours in a Nonrandomised Trial of Patients with Chronic Atrophic Gastritis | PLOS One [journals.plos.org]

- 3. Facebook [cancer.gov]

- 4. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. Netazepide, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. triomedicines.com [triomedicines.com]

- 10. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Netazepide Inhibits Expression of Pappalysin 2 in Type 1 Gastric Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Netazepide: A Technical Guide to its Role in the Regulation of Gastric Acid Secretion

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways. The peptide hormone gastrin is a principal stimulant of this process, exerting its effects primarily through the cholecystokinin B (CCK2) receptor. Pathological hypergastrinemia can lead to conditions characterized by excessive acid secretion and mucosal cell proliferation. Netazepide (formerly YF476) is a potent, selective, and orally active antagonist of the gastrin/CCK2 receptor.[1][2] This document provides an in-depth technical overview of Netazepide's mechanism of action, its pharmacological effects on gastric acid secretion based on clinical data, detailed experimental protocols for assessing its activity, and the underlying signaling pathways involved.

Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor

Netazepide functions as a competitive antagonist at the human gastrin/CCK2 receptor.[1][3] Its primary role in regulating gastric acid secretion stems from its ability to block the physiological actions of gastrin. The secretion of gastric acid is predominantly controlled by the interplay between G-cells, enterochromaffin-like (ECL) cells, and parietal cells.[1]

-

Gastrin Release: G-cells in the gastric antrum release gastrin in response to stimuli such as the presence of peptides in the stomach lumen.[4][5]

-

ECL Cell Stimulation: Gastrin travels through the bloodstream and binds to CCK2 receptors located on ECL cells in the gastric mucosa.[1][6]

-

Histamine Release: This binding event stimulates ECL cells to secrete histamine.[2][5]

-

Parietal Cell Activation: Histamine acts as a paracrine mediator, binding to histamine H2 receptors on adjacent parietal cells. This activation of H2 receptors stimulates the H+/K+ ATPase (the proton pump), which is the final step in secreting hydrochloric acid into the stomach lumen.[1][7]

While gastrin can also directly stimulate parietal cells which express CCK2 receptors, this pathway is considered to have a minor contribution to acid secretion in humans.[7][8] Netazepide exerts its inhibitory effect by blocking the initial and most critical step in this cascade: the binding of gastrin to the CCK2 receptor on ECL cells, thereby preventing the downstream release of histamine and subsequent parietal cell activation.[2]

Signaling Pathway Diagram

The following diagram illustrates the gastrin-mediated signaling pathway for gastric acid secretion and the point of intervention for Netazepide.

Pharmacological Data: Clinical Efficacy

Clinical studies in healthy human subjects have quantified the dose-dependent inhibitory effect of Netazepide on gastric acid secretion. The primary endpoint in these studies is often the measurement of gastric acid output following stimulation with pentagastrin, a synthetic gastrin agonist.

Table 1: Effect of Single Oral Doses of Netazepide on Pentagastrin-Stimulated Gastric Acid Secretion

This table summarizes the results from a double-blind, five-way crossover study in 10 healthy subjects.[1][9] Pentagastrin was infused intravenously at 0.6 μg kg⁻¹ h⁻¹ to stimulate acid secretion.[1]

| Treatment Group | Mean H+ Secretion Rate (µmol/min) | % Inhibition vs. Placebo | Key Finding |

| Placebo | Data not specified, used as baseline | 0% | Pentagastrin significantly increased H+ secretion.[1] |

| Netazepide 1 mg | Dose-dependent decrease | >0% | Statistically significant inhibition (P < 0.02).[1][3] |

| Netazepide 5 mg | Dose-dependent decrease | > Inhibition at 1 mg | Statistically significant inhibition (P < 0.02).[1][3] |

| Netazepide 25 mg | Dose-dependent decrease | > Inhibition at 5 mg | Statistically significant inhibition (P < 0.02).[1][3] |

| Netazepide 100 mg | Near zero | ~100% | Abolished the response to pentagastrin.[1][9] |

Note: Specific mean values for H+ secretion rate for each dose were not provided in the source material, but the dose-dependent relationship and the effect of the 100 mg dose were explicitly stated.

Table 2: Comparison of Netazepide and Rabeprazole (PPI) after 6 Weeks of Dosing

This table summarizes data from a study comparing Netazepide, the proton pump inhibitor (PPI) rabeprazole, and a combination of both in healthy subjects.[10][11]

| Parameter | Netazepide Alone | Rabeprazole Alone | Netazepide + Rabeprazole |

| Pentagastrin-Stimulated Acid Secretion | Similarly inhibited | Similarly inhibited | Not specified, but basal acid reduced |

| Basal Acid Secretion | No significant change | No significant change | Reduced |

| Serum Gastrin | Increased | Increased | Increased more than either alone |

| Plasma Chromogranin A (CgA) * | Reduced | Increased | Reduced |

*Plasma CgA is a biomarker for ECL cell activity and growth.[12][13]

The data indicates that Netazepide is as effective as a PPI in blocking stimulated acid secretion.[10] Furthermore, Netazepide prevents the increase in the ECL-cell growth biomarker CgA that is seen with PPI-induced hypergastrinemia.[10][14]

Key Experimental Protocols

The evaluation of Netazepide's effect on gastric acid secretion relies on well-established clinical and pre-clinical methodologies.

Protocol: Pentagastrin-Stimulated Gastric Acid Aspiration Test (Human)

This protocol is a standard method used in clinical trials to assess the efficacy of acid-suppressing agents.[1][9][15]

Objective: To quantify the rate of gastric acid secretion under basal conditions and in response to a maximal stimulant (pentagastrin), and to measure the inhibitory effect of an antagonist like Netazepide.

Methodology:

-

Subject Preparation: Subjects fast overnight. A nasogastric tube is inserted into the stomach, and its position is confirmed to be in the most dependent part of the gastric fundus.[16][17]

-

Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for a baseline period (e.g., 30-60 minutes). Samples are collected in 15-minute intervals.[15][16]

-

Drug Administration: A single oral dose of Netazepide (e.g., 1, 5, 25, or 100 mg) or placebo is administered.[1]

-

Stimulation: After a set period for drug absorption (e.g., 60 minutes), a continuous intravenous infusion of pentagastrin (e.g., 0.6 μg kg⁻¹ h⁻¹) is initiated.[1][9]

-

Stimulated Acid Output (SAO) Measurement: Gastric secretions are continuously aspirated for the duration of the infusion (e.g., 2 hours), with samples collected in 15-minute intervals.[1][15]

-

Sample Analysis:

-

The volume of each 15-minute sample is recorded.

-

The pH of each sample is measured using a calibrated pH meter.

-

The titratable acidity is determined by titrating the gastric juice with a standardized base (e.g., 0.1 M NaOH) to a neutral pH.[18]

-

The H+ secretion rate (in µmol/min or mmol/hr) is calculated from the volume and titratable acidity.[15][18]

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the pentagastrin stimulation test.

Conclusion and Future Directions

Netazepide is a well-characterized, potent, and selective gastrin/CCK2 receptor antagonist that effectively inhibits gastric acid secretion by blocking the primary hormonal pathway involving gastrin and ECL cells.[1][2] Clinical data demonstrates its ability to produce a dose-dependent reduction in pentagastrin-stimulated acid output, with high doses completely abolishing the response.[1][9] Its efficacy in this regard is comparable to that of proton pump inhibitors.[10]

A key differentiating feature of Netazepide is its ability to prevent the trophic effects of hypergastrinemia on ECL cells, a phenomenon observed with long-term PPI use.[10][14] This makes Netazepide a valuable tool for studying the physiology of gastrin and a potential therapeutic agent for conditions driven by excess gastrin, such as Zollinger-Ellison syndrome and certain types of gastric neuroendocrine tumors.[13][19] Further research is warranted to fully elucidate the mechanism behind the observed tolerance to its effect on gastric pH during repeated dosing and to explore its full therapeutic potential in acid-related and gastrin-driven pathologies.[1][3]

References

- 1. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Gastrin - Wikipedia [en.wikipedia.org]

- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parietal cell - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. bps.ac.uk [bps.ac.uk]

- 10. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triomedicines.com [triomedicines.com]

- 13. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 16. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. triomedicines.com [triomedicines.com]

Investigating the Downstream Signaling Pathways of Netazepide: A Technical Guide

Abstract: Netazepide is a potent, selective, and orally active antagonist of the gastrin/cholecystokinin B (CCK2) receptor, a G protein-coupled receptor pivotal in gastric acid secretion and cellular growth.[1][2][3] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by Netazepide. By competitively inhibiting the CCK2 receptor, Netazepide effectively blocks gastrin-mediated signaling cascades, including the canonical phospholipase C pathway and other proliferative and developmental pathways. This document details the molecular mechanism of action, summarizes key quantitative data from clinical and non-clinical studies, provides methodologies for relevant experiments, and visually represents the signaling cascades and workflows using pathway diagrams. It is intended for researchers, scientists, and drug development professionals engaged in gastroenterology and oncology.

Introduction to Netazepide

Netazepide (formerly YF476) is a benzodiazepine derivative recognized as a highly selective antagonist for the gastrin/CCK2 receptor (CCK2R).[1][4] Its primary mechanism involves blocking the binding of the hormone gastrin to its receptor, thereby inhibiting its physiological effects.[1] The principal actions of gastrin include the stimulation of gastric acid secretion and the promotion of mucosal cell growth, particularly of enterochromaffin-like (ECL) cells.[3][5] Consequently, Netazepide has demonstrated significant potential in reducing gastric acid and exhibiting antiproliferative activity, making it a promising therapeutic agent for conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors (g-NETs).[1][6][7]

The Canonical Gastrin/CCK2 Receptor Signaling Cascade

The CCK2 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to the Gαq subunit.[8][9] The binding of gastrin to the CCK2R initiates a conformational change, leading to the activation of the associated Gαq protein. This activation triggers a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10]

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[10]

-

These events lead to a cascade of phosphorylation and activation of downstream targets, ultimately resulting in cellular responses such as histamine secretion from ECL cells, acid production, and gene transcription related to cell proliferation and differentiation.[5][6]

Netazepide's Mechanism of Action and Downstream Consequences

Netazepide functions as a competitive antagonist at the CCK2R.[2][11] It occupies the receptor's binding site, thereby preventing gastrin from binding and initiating the Gαq-mediated signaling cascade. This blockade is the primary event from which all of Netazepide's downstream effects originate.

The key consequences of this receptor blockade are:

-

Inhibition of Acid Secretion: By blocking gastrin's effect on ECL cells, Netazepide prevents the release of histamine, which in turn prevents the stimulation of adjacent parietal cells to secrete acid.[1][5]

-

Anti-proliferative Effects: Hypergastrinemia is a known driver of hyperplasia and tumor formation in gastric ECL cells.[5][6] Netazepide's antagonism of the CCK2R directly counters these trophic effects, leading to the regression of g-NETs and a reduction in biomarkers of ECL cell activity, such as Chromogranin A (CgA).[6][7][12]

-

Modulation of Gene Expression: Netazepide treatment has been shown to reduce the abundance of mRNAs for CgA and histidine decarboxylase (the enzyme responsible for histamine synthesis).[6][7] Furthermore, it has been found to inhibit a novel gastrin-regulated pathway involving Pappalysin 2 (PAPPA2) and the Insulin-like Growth Factor (IGF) signaling axis, which is implicated in gastric tumor development.[13]

Quantitative Analysis of Netazepide's Effects

Clinical and non-clinical studies have quantified the dose-dependent effects of Netazepide on gastric acid secretion and tumor biomarkers.

Table 1: Effect of Netazepide on Pentagastrin-Stimulated Gastric Acid Secretion

| Netazepide Dose (Single Oral) | Outcome on Pentagastrin Response | Citation |

|---|---|---|

| 1 mg, 5 mg, 25 mg | Dose-dependent inhibition of gastric aspirate volume and H+ secretion rate. | [2][11] |

| 100 mg | Abolished the response to pentagastrin (volume, H+ secretion, pH). |[2][11] |

Table 2: Effect of Netazepide on Gastric Neuroendocrine Tumors (g-NETs) and Biomarkers

| Treatment Regimen | Key Quantitative Outcomes | Citation |

|---|---|---|

| 50 mg once daily for 12 weeks | - Significant reduction in the number of tumors (P < 0.001).- Significant reduction in the size of the largest tumor (P < 0.001).- Plasma/serum Chromogranin A (CgA) reduced to within normal limits in all patients (P < 0.001). | [6] |

| 25 or 50 mg once daily for 52 weeks | - Cleared all tumors in 5 of 13 patients.- Reduced tumor number (P < 0.01) and size of the largest tumor (P < 0.001) in remaining patients.- Normalized CgA in all patients (P < 0.001). | [6] |

| Netazepide for 12 weeks | - Reduced abundance of CgA mRNA (p<0.05) and histidine decarboxylase mRNA (p<0.05) in biopsies. |[7] |

Experimental Protocols

The investigation of Netazepide's effects relies on specific, validated experimental procedures.

5.1 Pentagastrin-Stimulated Gastric Acid Secretion Assay This protocol is used to confirm the in-vivo antagonism of the gastrin receptor in human subjects.

-

Objective: To measure the effect of Netazepide on gastrin-agonist-stimulated gastric acid output.

-

Methodology:

-

Subjects fast overnight.

-

A nasogastric tube is inserted to allow for aspiration of gastric contents.

-

Baseline gastric secretions are collected.

-

A continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist), typically at a rate of 0.6 μg/kg/h, is administered.[2][11]

-

Gastric secretions are continuously aspirated at regular intervals (e.g., every 15 minutes) for the duration of the infusion.

-

For each sample, the volume is measured, the pH is determined, and the H+ (acid) concentration is titrated.

-

The H+ secretion rate is calculated (concentration × volume / time).

-

The procedure is performed after administration of placebo and after single or repeated doses of Netazepide to determine the inhibitory effect.[2][11]

-

5.2 Measurement of Circulating Biomarkers

-

Objective: To quantify systemic markers of ECL cell activity (CgA) and G-cell activity (gastrin).

-

Methodology:

-

Venous blood is collected into appropriate tubes (e.g., lithium-heparin for CgA, EDTA for gastrin).[14]

-

Plasma or serum is separated by centrifugation.

-

Concentrations of CgA and gastrin are measured using validated immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).[14]

-

Samples are taken at baseline and at multiple time points during and after treatment to monitor changes.[7]

-

5.3 Gene Expression Analysis from Gastric Biopsies

-

Objective: To measure changes in the expression of gastrin-regulated genes in the gastric mucosa.

-

Methodology:

-

Gastric corpus biopsies are obtained via endoscopy.

-

Biopsy samples are immediately placed in a nucleic acid preserving solution (e.g., RNAlater) and stored at -20°C or lower.[14]

-

Total RNA is extracted from the tissue using a suitable commercial kit.

-

RNA quality and quantity are assessed (e.g., via spectrophotometry or microfluidics).

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative polymerase chain reaction (qPCR) is performed using specific primers for target genes (e.g., CgA, histidine decarboxylase, PAPPA2) and housekeeping genes for normalization.

-

Relative gene expression is calculated to determine the effect of Netazepide treatment compared to baseline.

-

Conclusion

Netazepide exerts its effects by competitively antagonizing the gastrin/CCK2 receptor, a critical control point for gastric physiology and mucosal cell growth. This action effectively halts the downstream signaling cascade initiated by gastrin, most notably the Gαq/PLC/Ca2+ pathway. The consequences of this blockade are a potent, dose-dependent reduction in gastric acid secretion and a significant antiproliferative effect on gastrin-dependent tissues, leading to the regression of neuroendocrine tumors. The ability of Netazepide to modulate these key signaling pathways underscores its targeted mechanism and establishes it as a valuable therapeutic candidate for managing hypergastrinemia-driven diseases.

References

- 1. Facebook [cancer.gov]

- 2. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomized Controlled Trial of the Gastrin/CCK2 Receptor Antagonist Netazepide in Patients with Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triomedicines.com [triomedicines.com]

- 6. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Netazepide, a gastrin receptor antagonist, normalises tumour biomarkers and causes regression of type 1 gastric neuroendocrine tumours in a nonrandomised trial of patients with chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Netazepide, an Antagonist of Cholecystokinin Type 2 Receptor, Prevents Vincristine-Induced Sensory Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bps.ac.uk [bps.ac.uk]

- 12. One moment, please... [triomedicines.com]

- 13. Netazepide Inhibits Expression of Pappalysin 2 in Type 1 Gastric Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Netazepide: A Technical Guide to Therapeutic Applications Beyond Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netazepide (formerly YF476) is a potent, selective, and orally active antagonist of the cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor.[1][2] While its role in oncology, particularly in the context of gastrin-dependent tumors, is a primary focus of investigation, its mechanism of action presents significant therapeutic potential in several non-oncological conditions characterized by hypergastrinemia. This guide provides an in-depth technical overview of the current evidence for Netazepide's use in Zollinger-Ellison syndrome, its potential application in Barrett's esophagus, and its effects on gastric acid physiology. We consolidate quantitative data from key clinical studies, detail experimental protocols, and visualize the core signaling pathways to support further research and development.

Mechanism of Action

Netazepide is a benzodiazepine derivative that functions as a competitive antagonist at the CCK2 receptor.[1][3] The hormone gastrin, acting through this receptor, is the principal stimulant of gastric acid secretion via a paracrine mechanism. Gastrin binds to CCK2 receptors on enterochromaffin-like (ECL) cells in the gastric mucosa, triggering the release of histamine.[1] Histamine, in turn, stimulates adjacent parietal cells to secrete hydrochloric acid. Furthermore, gastrin exerts trophic, or growth-promoting, effects on ECL cells.[4]

By selectively blocking the CCK2 receptor, Netazepide effectively inhibits both gastrin-stimulated acid secretion and the proliferative effects of gastrin on ECL cells.[1][4] This dual action forms the basis of its therapeutic utility in conditions of acid hypersecretion and ECL cell hyperplasia.

Therapeutic Application: Zollinger-Ellison Syndrome (ZES)

Zollinger-Ellison syndrome is a rare disorder characterized by a gastrin-secreting tumor (gastrinoma), leading to severe hypergastrinemia.[5] This results in excessive gastric acid production, causing severe peptic ulcers, and stimulates the growth of ECL cells, potentially leading to neuroendocrine tumors (NETs).[5] Netazepide is an ideal therapeutic candidate as it addresses both the acid hypersecretion and the trophic effects of gastrin.[5]

Quantitative Data from Clinical Studies

While large-scale trials are limited due to the rarity of the condition, studies in related hypergastrinemic states, such as autoimmune chronic atrophic gastritis (CAG) with type 1 gastric NETs, provide strong evidence of Netazepide's efficacy.

Table 1: Efficacy of Netazepide in Patients with CAG and Type 1 Gastric NETs

| Study Duration | Number of Patients (N) | Dosage | Key Outcomes | p-value | Reference |

|---|---|---|---|---|---|

| 12 Weeks | 16 | 50 mg once daily | - Significant reduction in number of tumors- Significant reduction in size of largest tumor- Plasma/serum Chromogranin A (CgA) normalized | <0.001<0.001<0.001 | [4] |

| 52 Weeks | 13 | 25 mg or 50 mg once daily | - All tumors cleared in 5 of 13 patients- Significant reduction in number of tumors- Significant reduction in size of largest tumor- Plasma/serum CgA normalized | N/A<0.01<0.001<0.001 |[4] |

Table 2: Effect of Netazepide on Biomarkers in CAG Patients (12-Week Study)

| Biomarker | Change from Baseline | Timepoint | p-value | Reference |

|---|---|---|---|---|

| Plasma CgA | Reduced to within normal limits | 3 weeks | <0.01 | [6] |

| CgA mRNA abundance | Reduced | 6 and 12 weeks | <0.05 | [6] |

| Histidine decarboxylase (HDC) mRNA abundance | Reduced | 6 and 12 weeks | <0.05 |[6] |

Potential Application: Barrett's Esophagus (BE)